molecular formula C24H27N5O2 B2718562 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea CAS No. 1170453-08-3

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2718562
CAS No.: 1170453-08-3
M. Wt: 417.513
InChI Key: FMGSVWJJTMXKPB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is a complex organic compound that features a combination of methoxyphenyl and pyridinylpiperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyaniline with isocyanates to form the urea linkage. The pyridinylpiperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with a pyridine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of a nitro group can produce an amine.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea involves its interaction with specific molecular targets. The pyridinylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(4-(pyridin-2-yl)phenyl)urea: Lacks the piperazine ring, which may result in different biological activity.

    1-(4-Methoxyphenyl)-3-(4-(piperazin-1-yl)methyl)phenyl)urea: Lacks the pyridine ring, affecting its receptor binding properties.

Uniqueness

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea is unique due to the presence of both the methoxyphenyl and pyridinylpiperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Biological Activity

1-(4-Methoxyphenyl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a urea linkage and piperazine moieties, which are known for their pharmacological potential.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Notably, it has been shown to act as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels can alleviate symptoms .

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties . In vitro assays have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (μM)Reference
L121012.5
CEM10.0
HeLa8.5

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neurodegeneration, it has shown potential in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases .

Antimicrobial Activity

Research indicates that piperazine derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition at low concentrations:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
E. coli32
S. aureus16

Study on Neurodegenerative Diseases

A study conducted on the effects of this compound on Alzheimer's disease models demonstrated that it significantly improved cognitive function in treated mice compared to controls. The mechanism was linked to its ability to inhibit acetylcholinesterase and modulate amyloid-beta aggregation .

Cancer Cell Line Studies

In another investigation focusing on cancer cell lines, the compound was found to enhance the efficacy of standard chemotherapeutic agents when used in combination therapies. This synergistic effect was particularly noted in HeLa cells, where the combination treatment resulted in a greater than 50% reduction in cell viability compared to monotherapy .

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2/c1-31-22-11-9-21(10-12-22)27-24(30)26-20-7-5-19(6-8-20)18-28-14-16-29(17-15-28)23-4-2-3-13-25-23/h2-13H,14-18H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGSVWJJTMXKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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